Celogentin B is derived from natural sources, specifically from certain species of fungi. It is classified under bicyclic peptides, which are characterized by their two interconnected cyclic structures. The classification of celogentin B within the broader category of bioactive peptides highlights its significance in pharmaceutical research, particularly in the development of anticancer agents.
The synthesis of celogentin B involves several sophisticated chemical methods. The primary approaches include:
Technical details reveal that the synthesis often requires careful control of reaction conditions and the use of protecting groups to ensure selectivity and yield. For instance, the use of specific additives can enhance reaction efficiency and product purity.
Celogentin B features a complex molecular structure characterized by two intertwined cyclic components. The molecular formula and structural data are critical for understanding its reactivity and biological interactions:
Detailed analysis through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides insights into the spatial arrangement of atoms within celogentin B, essential for elucidating its mechanism of action.
Celogentin B undergoes various chemical reactions that are pivotal to its synthesis and functionality:
The technical details surrounding these reactions emphasize the importance of reaction conditions such as temperature, solvent choice, and catalyst presence in achieving desired outcomes.
The mechanism by which celogentin B exerts its biological effects primarily involves inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Key points include:
Data from biochemical assays support these findings, demonstrating significant cytotoxic effects on various cancer cell lines.
The physical and chemical properties of celogentin B are essential for understanding its behavior in biological systems:
Analyses such as Differential Scanning Calorimetry (DSC) can be employed to assess thermal properties and stability under various conditions.
Celogentin B has promising applications in scientific research, particularly in pharmacology:
The celogentin peptides were first isolated in 2001 from the seeds of Celosia argentea (silver cock’s comb), a plant used in traditional Chinese and Japanese medicine for treating liver and eye disorders [1] [6]. Kobayashi and colleagues identified three novel bicyclic peptides—celogentins A, B, and C—alongside the previously known peptide moroidin [1]. This discovery emerged from bioactivity-guided fractionation targeting antimitotic compounds. The seeds were extracted with methanol, followed by solvent partitioning and multiple chromatographic steps (including ODS and silica gel chromatography), yielding pure celogentins. Structural elucidation via NMR and chemical degradation revealed unprecedented bicyclic architectures featuring non-standard amino acid cross-linkages [1] [5]. The discovery expanded the known chemical space of plant-derived tubulin inhibitors, positioning celogentin B as a structurally intermediate member between the less potent celogentin A and the highly potent celogentin C [1].
Celogentin B belongs to the bicyclic peptide subclass of ribosomally synthesized and post-translationally modified peptides (RiPPs). It shares a conserved core scaffold with other celogentins and moroidin-type peptides, characterized by:
Table 1: Structural Classification of Celogentin B Within Related Peptides
Feature | Celogentin B | Celogentin C | Moroidin |
---|---|---|---|
Right-Hand Ring Size | Tripeptide (no Pro) | Tetrapeptide (Pro) | Tetrapeptide (Gly) |
Amino Acid Sequence | Not fully disclosed¹ | Contains Proline | Contains Glycine |
Tubulin IC₅₀ (µM) | 20–30 | 0.8 | 2.0–4.0 |
Key Residues | β-Leu, Trp, His | β-Leu, Trp, His, Pro | β-Leu, Trp, His, Gly |
¹Exact sequence not specified in available literature; distinguished by absence of Pro in right-hand ring [1] [5]
Unlike monocyclic stephanotic acid derivatives, celogentins incorporate a second macrocycle that profoundly influences bioactivity. Celogentin B is taxonomically defined by its tripeptide right-hand ring lacking proline—a structural feature correlating with its intermediate antimitotic potency between celogentins A/D (weak inhibitors) and celogentin C/moroidins (strong inhibitors) [5] [6]. Recent transcriptome mining has revealed that such peptides are biosynthesized via copper-dependent burpitide cyclases acting on precursor proteins containing QLxxW motifs [6].
The bioactivity of celogentin B is governed by two exceptional covalent cross-links:
These cross-links enforce a rigid bicyclic architecture essential for tubulin interaction. Structure-activity relationship (SAR) studies demonstrate that modifications to either linkage reduce or abolish antimitotic activity [1]. The β-Leu–Trp connection creates a sterically constrained left-hand ring that docks into a hydrophobic pocket on tubulin, while the Trp–His linkage stabilizes the bioactive conformation of the right-hand ring [3] [5]. Notably, celogentin B’s right-hand ring—smaller than celogentin C’s proline-containing ring—exhibits reduced binding affinity for tubulin, explaining its lower potency (IC₅₀ 20–30 µM vs. 0.8 µM for celogentin C) [1]. The cross-links also confer exceptional metabolic stability, as evidenced by the resistance of related moroidin-type peptides to proteolytic degradation [3] [7].
Table 2: Impact of Structural Features on Celogentin B’s Bioactivity
Structural Element | Role in Bioactivity | Consequence of Modification |
---|---|---|
β-Leu–Trp cross-link | Forms left-hand ring; binds tubulin hydrophobic site | Loss of antimitotic activity |
Trp–His cross-link | Stabilizes right-hand ring conformation | Reduced tubulin binding affinity |
Tripeptide right-hand ring | Determines spatial orientation of His interaction | Moderate potency (IC₅₀ 20–30 µM) |
Bicyclic scaffold | Provides conformational rigidity | Enhanced proteolytic resistance vs linear peptides |
Recent synthetic studies confirm that simplified mimics retaining these cross-links exhibit antimicrobial activity, supporting the pharmacological significance of the bicyclic topology [2]. However, only the natural configuration fully preserves antimitotic efficacy, highlighting celogentin B’s evolutionarily optimized structure [3] [5]. Total synthesis efforts reveal that installing the β-Leu–Trp bond requires multi-step sequences (Knoevenagel condensation/radical conjugate addition), underscoring the synthetic challenge posed by these unusual linkages [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: